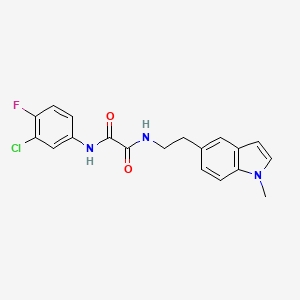
N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound, also known as CFIO, is a novel small molecule inhibitor of the protein-protein interaction between MDM2 and p53.
科学的研究の応用
Neurokinin-1 Receptor Antagonism
One study describes an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist with potential applications in treating emesis and depression. This compound demonstrates high affinity and efficacy in pre-clinical tests relevant to these conditions (Harrison et al., 2001).
Fluorescence Switching Applications
Another study focuses on polymethine dyes used as fluorophores and electroactive modulators for reversible electrochemical fluorescence switching in the near-infrared (NIR) region. This technology has potential applications in developing optical switches and sensors (Seo et al., 2014).
Orexin-1 Receptor Mechanisms in Compulsive Food Consumption
Research on the role of Orexin-1 Receptor mechanisms in compulsive food consumption highlights potential therapeutic targets for binge eating and other eating disorders with a compulsive component. Selective antagonism at Orexin-1 Receptor could represent a novel pharmacological treatment (Piccoli et al., 2012).
Synthesis of Di- and Mono-Oxalamides
A study detailing a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases a methodology applicable to the synthesis of anthranilic acid derivatives and oxalamides. This method could be relevant for the production of various pharmaceutical intermediates (Mamedov et al., 2016).
Novel Antagonists and Agonists
Research into novel compounds acting as dopamine receptor ligands and NMDA receptor antagonists indicates potential applications in neuropharmacology, particularly in designing drugs for neuropsychiatric disorders such as schizophrenia and depression (Vanover et al., 2006, Bettini et al., 2010).
特性
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O2/c1-24-9-7-13-10-12(2-5-17(13)24)6-8-22-18(25)19(26)23-14-3-4-16(21)15(20)11-14/h2-5,7,9-11H,6,8H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCHGZKRNTZVJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

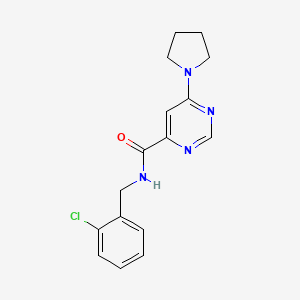
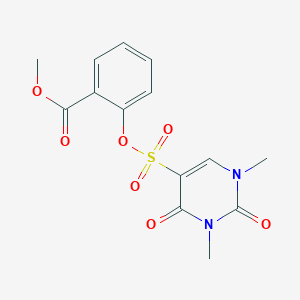
![2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide](/img/structure/B2354574.png)
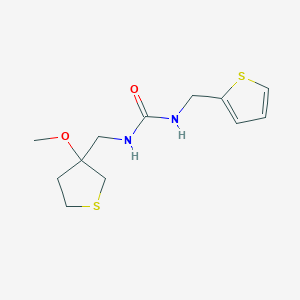
![[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2354579.png)
![N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354582.png)
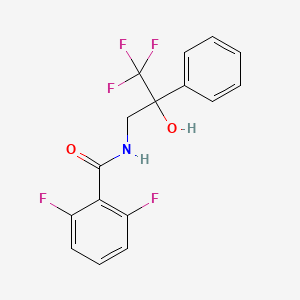
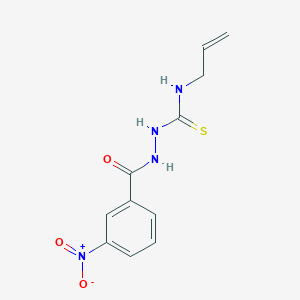
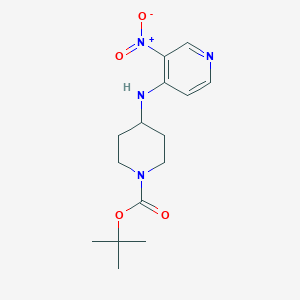
![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2354587.png)
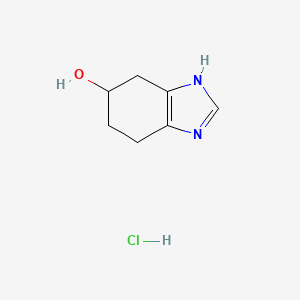
![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![N-(2-acetamidoethyl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2354593.png)